头孢托沙酯硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

What is Ceftolozane sulfate?

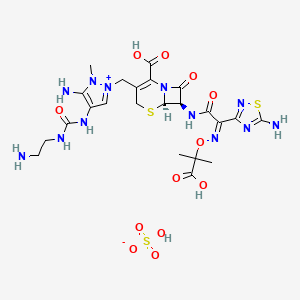

Ceftolozane is a fifth-generation cephalosporin antibiotic having (5-amino-4-[(2-aminoethyl)carbamoyl]amino-1-methyl-1H-pyrazol-2-ium-2-yl)methyl and [(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(2-carboxypropan-2-yl)oxy]iminoacetyl]amino side groups located at positions 3 and 7 respectively.

Ceftolozane sulfate is a new antibiotic combination that contains ceftolozane and amoxicillin-clavulanic acid. It is a beta-lactam antibacterial that targets penicillin-binding proteins of bacteria (PBPs).

Mechanism of cefotaxime sulfate

Ceftolozane Sulfate binds with the PBP in the bacteria cell wall through competitive inhibition. This prevents the formation of an antibiotic inhibitor complex with the enzyme cell wall synthesis. It also inhibits protein synthesis and cell division. The agent is also effective against both Gram-positive as Gram-negative bacteria. Ceftolozane Sulfate has been proven effective against methicillin-resistant Staphylococcus aureus strains (MRSA) and Pseudomonas Aeruginosa strains. These are two of the most common causes of hospital-acquired infections.

Uses of Ceftolozane Sulfate

Ceftolozane Sulfate can be used to treat urinary tract infections.

科学研究应用

抗菌耐药革兰氏阴性菌感染的治疗

头孢托沙酯硫酸盐,通常与他唑巴坦联用,已被用于临床实践中治疗抗菌耐药革兰氏阴性菌感染 {svg_1}. 这些感染对全球公共卫生构成严重风险,尤其是在医疗保健环境中 {svg_2}. 该化合物对耐药肠杆菌属和铜绿假单胞菌显示出疗效 {svg_3}.

呼吸道感染的治疗

呼吸道感染占用头孢托沙酯硫酸盐治疗感染的很大一部分 {svg_4}. 一项研究显示,这些感染占报告感染的 52.9% {svg_5}.

泌尿道感染 (UTI) 的治疗

头孢托沙酯硫酸盐已被用于治疗 UTI,在一次研究中,它占报告感染的 14.9% {svg_6}.

腹腔内感染 (IAI) 的治疗

IAI 占用头孢托沙酯硫酸盐治疗的报告感染的 10.1% {svg_7}.

败血症的治疗

头孢托沙酯硫酸盐已被用于治疗败血症,一种血液中存在细菌的病症 {svg_8}. 该化合物在临床治愈或成功率和微生物学治愈或根除率方面显示出良好的结果 {svg_9}.

标准治疗 (SoC) 的替代方案

头孢托沙酯硫酸盐为治疗各种感染提供了标准治疗的成功替代方案 {svg_10}. 在比较研究中,发现它与基于氨基糖苷类或多粘菌素类药物的方案一样有效,并且在某些情况下,效果明显更佳 {svg_11}.

作用机制

Target of Action

Ceftolozane sulfate, also known as CXA-101 or FR264205, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .

Mode of Action

Ceftolozane sulfate exerts its bactericidal activities by interfering with bacterial cell wall synthesis . It binds to the penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to burst and die .

Biochemical Pathways

The primary biochemical pathway affected by ceftolozane sulfate is the bacterial cell wall synthesis pathway . By binding to penicillin-binding proteins, ceftolozane sulfate prevents the formation of a strong, protective cell wall, leaving the bacteria vulnerable to osmotic pressure . This results in the lysis and death of the bacterial cell .

Action Environment

The efficacy and stability of ceftolozane sulfate can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial cell can degrade ceftolozane, reducing its effectiveness . When combined with tazobactam, a beta-lactamase inhibitor, ceftolozane sulfate can exhibit enhanced activity against beta-lactamase-producing bacteria . This combination allows ceftolozane sulfate to treat a broader range of bacterial infections and resistant organisms .

生化分析

Biochemical Properties

Ceftolozane sulfate plays a crucial role in biochemical reactions by exerting bactericidal activities against susceptible gram-negative and gram-positive infections. It achieves this by interfering with bacterial cell wall synthesis. When combined with tazobactam, it further enhances its activity against beta-lactamase enzyme-producing bacteria, which are typically resistant to beta-lactam antibiotics . The compound interacts with penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking in bacterial cell wall synthesis, leading to inhibition of cell wall synthesis and subsequent bacterial cell death .

Cellular Effects

Ceftolozane sulfate affects various types of cells and cellular processes by inhibiting essential PBPs required for bacterial cell wall synthesis. This inhibition results in the weakening and eventual collapse of bacterial cell walls, leading to bacterial cell death . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial cells, where it disrupts normal cellular functions and leads to cell death .

Molecular Mechanism

The molecular mechanism of action of ceftolozane sulfate involves binding interactions with PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, ceftolozane sulfate prevents the cross-linking of peptidoglycan chains, leading to the weakening and collapse of the bacterial cell wall . Additionally, the combination with tazobactam protects ceftolozane from degradation by beta-lactamase enzymes, allowing it to act against bacteria that would otherwise be resistant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ceftolozane sulfate have been observed to change over time. The compound demonstrates stability and maintains its bactericidal activity over extended periods. Degradation can occur under certain conditions, affecting its long-term efficacy . In vitro and in vivo studies have shown that ceftolozane sulfate can have long-term effects on bacterial cellular function, leading to sustained inhibition of bacterial growth and survival .

Dosage Effects in Animal Models

The effects of ceftolozane sulfate vary with different dosages in animal models. Time-kill experiments and animal infection models have demonstrated that the pharmacokinetic–pharmacodynamic index best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen . At higher doses, ceftolozane sulfate has been associated with decreased auditory startle response in postnatal day 60 male pups and increased incidence of stillbirths .

Metabolic Pathways

Ceftolozane sulfate is primarily eliminated via urinary excretion, with over 92% of the compound being excreted unchanged . The metabolic pathways involved include interactions with various enzymes and cofactors that facilitate its excretion. The compound’s activity against beta-lactamase-producing bacteria is enhanced by the presence of tazobactam, which inhibits the degradation of ceftolozane by these enzymes .

Transport and Distribution

Ceftolozane sulfate demonstrates linear pharmacokinetics, with a mean plasma half-life of 2.3 hours and a steady-state volume of distribution ranging from 13.1 to 17.6 liters . The compound exhibits low plasma protein binding (20%) and is primarily distributed within the extracellular fluid. Its transport and distribution within cells and tissues are facilitated by its interactions with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of ceftolozane sulfate is primarily within the bacterial cell wall, where it exerts its bactericidal effects by inhibiting PBPs . The compound’s activity is directed towards the bacterial cell wall, leading to the disruption of cell wall synthesis and subsequent bacterial cell death . There are no specific targeting signals or post-translational modifications that direct ceftolozane sulfate to other compartments or organelles within bacterial cells .

生物活性

Ceftolozane sulfate is a novel semi-synthetic cephalosporin antibiotic, primarily used in combination with tazobactam to enhance its efficacy against resistant bacterial strains. This article delves into the biological activity of ceftolozane sulfate, examining its mechanism of action, spectrum of activity, pharmacokinetics, and clinical applications.

Ceftolozane exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death. The presence of tazobactam further extends the antimicrobial spectrum by inhibiting beta-lactamase enzymes that would otherwise degrade ceftolozane, allowing it to target a broader range of Gram-negative bacteria, including those resistant to other beta-lactams .

Spectrum of Activity

Ceftolozane sulfate demonstrates significant activity against a variety of Gram-negative pathogens, particularly Pseudomonas aeruginosa and Enterobacteriaceae. The minimum inhibitory concentrations (MICs) for these organisms are notably low, indicating potent antibacterial properties:

| Organism | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa PAO1 | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

| Acinetobacter baumannii | 4.0 |

Ceftolozane is less effective against Gram-positive bacteria and is not active against certain strains producing specific beta-lactamases that are resistant to tazobactam .

Pharmacokinetics

Ceftolozane sulfate is administered intravenously, typically as a combination product with tazobactam under the trade name Zerbaxa. The recommended dosing regimen is 1000 mg of ceftolozane and 500 mg of tazobactam every 8 hours for the treatment of complicated intra-abdominal infections and complicated urinary tract infections .

Key Pharmacokinetic Properties:

- Absorption: Rapidly absorbed following IV administration.

- Distribution: Widely distributed in body tissues and fluids.

- Metabolism: Minimal hepatic metabolism; primarily eliminated unchanged through the kidneys.

- Half-life: Approximately 3-4 hours in patients with normal renal function.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of ceftolozane/tazobactam in treating infections caused by multidrug-resistant organisms. Notable findings include:

- In a phase III trial for complicated urinary tract infections, the overall clinical cure rate was approximately 85% in patients treated with ceftolozane/tazobactam compared to 70% in those receiving meropenem.

- For complicated intra-abdominal infections, ceftolozane/tazobactam showed similar efficacy to meropenem but with a more favorable safety profile regarding renal function .

Case Studies

-

Case Study: Complicated Urinary Tract Infection

- A 55-year-old female with recurrent urinary tract infections caused by multidrug-resistant E. coli was treated with ceftolozane/tazobactam. After a 14-day regimen, urine cultures were negative for pathogens, and symptoms resolved completely.

-

Case Study: Hospital-Acquired Pneumonia

- A clinical trial evaluated ceftolozane/tazobactam in patients with hospital-acquired pneumonia due to Pseudomonas aeruginosa. The treatment resulted in a significant reduction in mortality rates compared to historical controls treated with other antibiotics.

属性

Key on ui mechanism of action |

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. |

|---|---|

CAS 编号 |

936111-69-2 |

分子式 |

C23H32N12O12S3 |

分子量 |

764.8 g/mol |

IUPAC 名称 |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1 |

InChI 键 |

UJDQGRLTPBVSFN-GZGOMJRCSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

手性 SMILES |

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

规范 SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FR-264205; FR264205; FR 264205; Ceftolozane sulfate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。